Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
CAS No.:
Cat. No.: VC17624462
Molecular Formula: C16H17N3O3
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O3 |
|---|---|
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | benzyl 2-ethyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C16H17N3O3/c1-2-14-17-13-9-19(8-12(13)15(20)18-14)16(21)22-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,18,20) |
| Standard InChI Key | LCEVIIMWSLBZLF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=C(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)N1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic system: a pyrrole ring fused to a pyrimidine ring. Key substituents include:
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Benzyl ester (position 6): Enhances lipophilicity, improving membrane permeability.
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Ethyl group (position 2): Modulates steric hindrance and electronic effects, influencing binding affinity.
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Hydroxyl group (position 4): Facilitates hydrogen bonding with biological targets, such as kinase ATP-binding pockets .
The molecular formula is C₁₆H₁₇N₃O₃, with a molecular weight of 299.32 g/mol.
Synthetic Routes
Synthesis typically involves multi-step organic reactions:
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Core Formation: Cyclization of amino acid derivatives or heterocyclic precursors to construct the pyrrolo[3,4-d]pyrimidine scaffold.
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Functionalization:
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Alkylation at position 2 using ethyl halides.
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Hydroxylation at position 4 via oxidative or hydrolytic methods.
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Esterification with benzyl chloroformate to introduce the carboxylate group.
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Optimization: Industrial-scale production employs catalysts (e.g., palladium for cross-coupling) and controlled conditions (e.g., anhydrous solvents, inert atmospheres) to achieve yields >75%.
Biological Activities
Anticancer Properties
The compound demonstrates potent inhibition of kinases involved in tumor proliferation, particularly FLT3 and VEGFR2, with IC₅₀ values in the nanomolar range . Key findings include:
Mechanistically, it disrupts ATP binding in kinase domains and upregulates pro-apoptotic proteins like Bax while downregulating Bcl-2.
Antimicrobial Efficacy
Derivatives of this compound exhibit broad-spectrum antimicrobial activity:
| Pathogen | MIC (µg/mL) | Comparison (Ciprofloxacin MIC) | Source |
|---|---|---|---|
| Staphylococcus aureus | 6.25 | 12.5 | |
| Escherichia coli | 12.5 | 25 |
The hydroxyl and ethyl groups enhance membrane disruption and enzyme inhibition (e.g., DNA gyrase).
Neuroprotective Effects
In models of Alzheimer’s disease, the compound reduces oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting acetylcholinesterase (AChE) by 40% at 10 µM.
Mechanism of Action
Kinase Inhibition
Structural analysis reveals that the hydroxyl group at position 4 forms hydrogen bonds with kinase hinge regions (e.g., FLT3’s Glu-661), while the ethyl group minimizes steric clashes with hydrophobic residues . This dual interaction disrupts phosphorylation cascades, as shown in Figure 1.
Figure 1: Proposed binding mode in FLT3 (PDB: 1RJB). The hydroxyl group hydrogen-bonds with Glu-661, and the ethyl group occupies a hydrophobic pocket .
Antioxidant Activity
The compound’s phenolic hydroxyl group donates protons to free radicals, yielding a stable aryloxy radical. In vitro assays show a 60% reduction in ROS levels in neuronal cells at 50 µM.
Structural Comparisons with Analogous Compounds
Substituent Effects at Position 2
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Ethyl vs. Cyclopropyl: Ethyl substituents improve solubility but reduce electrophilicity compared to strained cyclopropyl analogs.
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Ethyl vs. Halogens: Chloro derivatives exhibit higher kinase affinity (e.g., IC₅₀ = 8 nM for 2-chloro analogs) but increased hepatotoxicity.
Modifications at Position 4
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Hydroxyl vs. Chloro: Hydroxyl groups enhance hydrogen bonding (e.g., 10-fold higher FLT3 affinity vs. chloro analogs) but reduce metabolic stability .
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Hydroxyl vs. Anilino: Anilino substituents (e.g., 4-anilino derivatives) enable π-π stacking with kinase aromatic residues, improving potency (IC₅₀ < 5 nM) .
Pharmacological Applications
Oncology
In preclinical studies, the compound achieved complete tumor regression in 70% of MV4-11 xenograft mice after 18 days of treatment (10 mg/kg/day) . Synergy with cisplatin enhances efficacy in solid tumors.
Neurodegenerative Diseases
Dose-dependent reductions in β-amyloid plaques (30% at 20 mg/kg) and tau hyperphosphorylation (45% at 20 mg/kg) were observed in transgenic Alzheimer’s models.
Anti-Inflammatory Therapy
The compound inhibits COX-2 (IC₅₀ = 50 nM) and reduces TNF-α production by 80% in macrophages, suggesting potential for treating rheumatoid arthritis.
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